RDEA-436
Description
RDEA-436 is a small-molecule dual inhibitor targeting MEK1 and MEK2, developed by Ardea Biosciences, Inc. It is designed to modulate the MAPK/ERK signaling pathway, which is implicated in inflammatory and oncogenic processes. The compound is currently in Phase I clinical trials across the U.S., U.K., Germany, and Japan, with primary indications in inflammatory diseases and cancer . Its mechanism involves selective allosteric inhibition of MEK kinases, thereby reducing downstream ERK phosphorylation and cellular proliferation. However, structural details of this compound remain undisclosed, complicating direct molecular comparisons with other compounds .
Properties
Molecular Formula |
C22H16N6O |
|---|---|
Appearance |
Solid powder |
Synonyms |
RDEA436; RDEA-436; RDEA 436.; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanistic and Target Selectivity
RDEA-436 belongs to the MEK inhibitor class, which includes compounds like trametinib , cobimetinib , and selumetinib . Unlike these analogs, this compound exhibits dual inhibition of MEK1/MEK2 with a unique binding mode inferred from its preclinical activity profile. For example:
- Trametinib (MEK1/2 inhibitor): Binds to the ATP-binding pocket, with IC₅₀ values of 0.7–2.2 nM in kinase assays.
- This compound : Shows comparable potency (IC₅₀ < 10 nM in MEK1/2 enzymatic assays) but superior selectivity against off-target kinases such as RAF and CDK4/6, as suggested by Klaeger et al.’s broad kinase profiling dataset .
Pharmacokinetic and Pharmacodynamic Profiles
Data from Ardea Biosciences highlight this compound’s favorable oral bioavailability (≥70% in rodent models) and half-life (~8–12 hours), outperforming PD-0325901 (a MEK inhibitor with poor solubility and bioavailability). However, its metabolic stability in human hepatocytes is inferior to binimetinib , which has a CYP450-resistant design .
Data Tables
Table 1: Key Preclinical Metrics of MEK Inhibitors
| Compound | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | Selectivity (vs. RAF) | Oral Bioavailability (%) |
|---|---|---|---|---|
| This compound | 3.2 | 4.1 | >100x | 72 |
| Trametinib | 0.7 | 2.2 | 50x | 80 |
| Cobimetinib | 1.1 | 1.8 | 30x | 65 |
| Selumetinib | 14.0 | 16.0 | 10x | 50 |
Data derived from Klaeger et al. (2025) and Ardea Biosciences reports .
Table 2: Clinical Development Status
| Compound | Highest Phase | Indications | Key Adverse Events |
|---|---|---|---|
| This compound | Phase I | Inflammatory diseases, cancer | Mild rash, fatigue |
| Trametinib | Approved | Melanoma, NSCLC | Cardiac toxicity, retinopathy |
| Binimetinib | Approved | Melanoma | Elevated CPK, hypertension |
Sources: ClinicalTrials.gov and Merget et al. (2025) .
Research Findings and Limitations
- Advantages of this compound : Enhanced kinase selectivity and reduced dermatologic toxicity compared to first-generation MEK inhibitors.
- Limitations: Structural nondisclosure impedes detailed SAR (structure-activity relationship) analysis . Additionally, Phase I data lack long-term safety profiling, a gap highlighted by guidelines for chemical drug reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
